molecular formula C21H28N4OS B7834536 1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7834536
M. Wt: 384.5 g/mol
InChI Key: AJKIVNGLUMGICI-UHFFFAOYSA-N
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Description

1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidine ring, and various substituents

Properties

IUPAC Name

1-[6-(4-methylphenyl)-2-(2-methylpropylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4OS/c1-14(2)13-27-21-23-18(16-6-4-15(3)5-7-16)12-19(24-21)25-10-8-17(9-11-25)20(22)26/h4-7,12,14,17H,8-11,13H2,1-3H3,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIVNGLUMGICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(C)C)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the piperidine ring and other substituents. The synthetic route typically involves:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate precursors under specific conditions to form the pyrimidine ring.

    Attachment of Substituents: The methylphenyl and methylpropylsulfanyl groups are attached to the pyrimidine ring through various chemical reactions.

    Formation of the Piperidine Ring: The piperidine ring is then attached to the pyrimidine ring, followed by the addition of the carboxamide group.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[6-(4-METHYLPHENYL)-2-[(2-METHYLPROPYL)SULFANYL]PYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

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